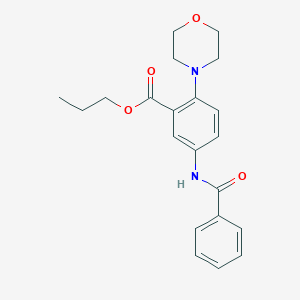![molecular formula C22H16F4N2O3 B250986 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250986.png)
2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide, also known as TFMPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
作用機序
2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide is believed to exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. PPARγ is a nuclear receptor that regulates gene expression involved in adipocyte differentiation, glucose metabolism, and inflammation. Activation of PPARγ by this compound has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity in obese mice. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, suggesting a potential role in reducing oxidative stress.
実験室実験の利点と制限
One advantage of using 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide in lab experiments is its high potency and selectivity for COX-2 inhibition. Additionally, this compound has been shown to have low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetics. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various disease models, including pain, inflammation, and cancer. Finally, studies are needed to investigate the long-term safety and efficacy of this compound in animal models and humans.
Conclusion
In conclusion, this compound is a chemical compound with potential therapeutic applications in various fields of research. Its anti-inflammatory, analgesic, and anti-tumor effects make it a promising candidate for the development of new therapeutic agents. Further research is needed to investigate its potential benefits and limitations in various disease models, as well as its long-term safety and efficacy.
合成法
The synthesis of 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide involves the reaction of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid with the amine group of N-(4-aminophenyl)acetamide in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride to form the final product, this compound.
特性
分子式 |
C22H16F4N2O3 |
|---|---|
分子量 |
432.4 g/mol |
IUPAC名 |
2,3,5,6-tetrafluoro-4-methoxy-N-[4-[(2-phenylacetyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H16F4N2O3/c1-31-21-19(25)17(23)16(18(24)20(21)26)22(30)28-14-9-7-13(8-10-14)27-15(29)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,27,29)(H,28,30) |
InChIキー |
DPDJLPVGOJILDZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)F)F |
正規SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(4-benzylpiperazin-1-yl)-3-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B250904.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B250906.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B250907.png)
![N-[(2-fluoro-4-iodophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B250908.png)
![N-(3,4-dimethoxybenzoyl)-N'-[4-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B250910.png)

![Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B250915.png)

methanone](/img/structure/B250917.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide](/img/structure/B250919.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B250921.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B250922.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide](/img/structure/B250924.png)
![5-(4-bromophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B250925.png)
